molecular formula C8H8Cl2N2 B8176118 7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B8176118
M. Wt: 203.07 g/mol
InChI Key: BUDCYNSPMBEQQO-UHFFFAOYSA-N
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Description

7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological relevance. The compound features a chloromethyl (-CH2Cl) substituent at the 7-position of the fused bicyclic structure, with a hydrochloride salt enhancing its stability and solubility.

Imidazo[1,2-a]pyridines are known for diverse bioactivities, including antiviral, anticancer, and anti-inflammatory properties . The chloromethyl group introduces both electron-withdrawing effects and a reactive handle for further chemical modifications, distinguishing it from other substituents like chloro (-Cl), methyl (-CH3), or carboxylic acid (-COOH) groups.

Properties

IUPAC Name

7-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-6-7-1-3-11-4-2-10-8(11)5-7;/h1-5H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDCYNSPMBEQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of hydrochloric acid, followed by chloromethylation using formaldehyde and hydrochloric acid . Another approach includes the use of multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride serves as a crucial building block in the synthesis of numerous pharmaceuticals. Its derivatives are explored for their potential as anticancer agents and treatments for various diseases. Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a broad range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties . Notable marketed drugs derived from this scaffold include zolpidem and alpidem, which are used for their sedative effects .

Case Studies

  • A study highlighted the pharmacological activities of imidazo[1,2-a]pyridine analogs, demonstrating their effectiveness against multidrug-resistant tuberculosis (MDR-TB) and other infectious diseases. The minimum inhibitory concentrations (MIC) were promising, showing efficacy against strains like Mtb H37Rv .
  • Another research focused on the structure-activity relationship (SAR) of these compounds, providing insights into their therapeutic potential and guiding future drug development efforts .

Biochemical Research

Enzyme Inhibition and Receptor Binding
In biochemical studies, this compound is utilized to investigate enzyme inhibition mechanisms and receptor interactions. This research is pivotal in understanding various biological pathways and disease mechanisms. For instance, compounds derived from this scaffold have been studied for their ability to modulate GABA-A receptors, which are crucial in treating anxiety and other neurological disorders .

Agricultural Chemistry

Development of Agrochemicals
This compound also finds applications in agricultural chemistry, particularly in the synthesis of effective pesticides and herbicides. Its ability to interact with biological systems makes it a valuable candidate for developing agrochemicals that can combat pests while minimizing environmental impact. Research has shown that imidazo[1,2-a]pyridine derivatives can exhibit insecticidal properties, contributing to sustainable agricultural practices .

Material Science

Synthesis of Novel Materials
In material science, this compound is involved in synthesizing novel materials with specific properties. Its unique chemical structure allows for the development of polymers that can be tailored for industrial applications. This versatility is essential in creating materials with desired mechanical and thermal properties for various engineering applications .

Diagnostic Tools

Enhancing Imaging Techniques
The compound is also being explored in the development of diagnostic agents that improve imaging techniques for disease detection. Its chemical properties enable it to be used as a contrast agent in medical imaging, facilitating better visualization of tissues and organs during diagnostic procedures .

Summary Table of Applications

Application Area Description Examples/Case Studies
Pharmaceutical DevelopmentKey intermediate for drug synthesis; anticancer agentsZolpidem (sedative), anti-TB activity studies
Biochemical ResearchEnzyme inhibition studies; receptor binding mechanismsGABA-A receptor modulation
Agricultural ChemistryDevelopment of pesticides and herbicidesInsecticidal properties
Material ScienceSynthesis of novel polymers with tailored propertiesIndustrial applications
Diagnostic ToolsDevelopment of imaging agents for enhanced disease detectionContrast agents for medical imaging

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride with key analogs, highlighting substituent positions, molecular formulas, and weights:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound Not explicitly provided C8H8Cl2N2 ~203.07 (inferred) -CH2Cl at 7, hydrochloride salt Reactive chloromethyl group
7-Chloroimidazo[1,2-a]pyridine 4532-25-6 C7H5ClN2 152.58 -Cl at 7 Used in FLT3 kinase inhibition studies
2-(4-Chlorophenyl)-3,7-dimethyl-imidazo[1,2-a]pyridine hydrochloride 64270-32-2 C15H14Cl2N2 293.19 -ClPh at 2, -CH3 at 3 and 7 Enhanced steric bulk
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate 1020038-42-9 C8H5ClN2O2 196.59 -COOH at 2, -Cl at 7 Fluorescence modulation
8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride 960235-89-6 C8H8Cl2N2 203.07 -CH2Cl at 8, hydrochloride salt Positional isomer of target compound
Key Observations:
  • Substituent Position : The 7-position chloromethyl group distinguishes the target compound from 8-(chloromethyl) analogs (e.g., CAS 960235-89-6), where steric and electronic effects differ significantly .
  • Functional Groups : Carboxylic acid derivatives (e.g., CAS 1020038-42-9) exhibit altered solubility and fluorescence compared to chloromethyl or chloro-substituted analogs .

Functional and Pharmacological Comparisons

Reactivity:
  • The chloromethyl group (-CH2Cl) is more reactive than chloro (-Cl) or methyl (-CH3) groups, enabling alkylation or cross-coupling reactions for drug derivatization .
  • Carboxylic acid derivatives (e.g., CAS 1020038-42-9) are prone to decarboxylation under acidic conditions, limiting their utility in certain syntheses .
Optical Properties:
  • Fluorescence intensity in imidazo[1,2-a]pyridines is highly substituent-dependent. Electron-withdrawing groups (e.g., -NO2) quench fluorescence, while -CH2Cl may similarly reduce emission compared to methyl or unsubstituted analogs .

Biological Activity

7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chloromethyl group attached to the imidazo[1,2-a]pyridine core. This structural motif is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties. A study involving a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis H37Rv, showcasing their potential as anti-tuberculosis agents . The presence of the chloromethyl group in 7-(Chloromethyl)imidazo[1,2-a]pyridine may enhance its bioactivity by improving lipophilicity and facilitating membrane penetration.

Antitumor Activity

Imidazo[1,2-a]pyridine compounds have been identified as promising candidates for anticancer therapy. They have shown efficacy against various cancer cell lines through mechanisms such as inhibition of cyclin-dependent kinases (CDKs) and modulation of signaling pathways involving vascular endothelial growth factor receptors (VEGFRs) and phosphoinositide 3-kinase (PI3K) . The structural modifications in 7-(Chloromethyl)imidazo[1,2-a]pyridine could potentially enhance its antitumor activity compared to other derivatives.

The mechanism of action for this compound is likely multifaceted. It may involve:

  • Enzyme Inhibition : Binding to active sites on enzymes such as CDKs or PI3K, leading to disruption of cell cycle progression and apoptosis in cancer cells.
  • Receptor Modulation : Interaction with various receptors involved in cellular signaling pathways.
  • Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the imidazo[1,2-a]pyridine scaffold influence biological activity. The following table summarizes key findings from recent studies:

CompoundSubstituentMIC against M. tuberculosisAntitumor ActivityMechanism
15Methyl0.02 μMModerateCDK Inhibition
18Chloromethyl0.006 μMHighVEGFR Modulation
13No Substituent>20 μMLowNon-specific

The substitution of the chloromethyl group appears to enhance activity against M. tuberculosis, while also providing significant antitumor effects compared to other substituents .

Case Studies

Several studies have highlighted the biological efficacy of imidazo[1,2-a]pyridine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that compounds with the chloromethyl group exhibited enhanced antibacterial properties compared to their methyl-substituted counterparts, indicating that halogenation could be a strategy for developing more effective antimicrobials .
  • Anticancer Potential : Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth in vivo. For instance, compound 18 was noted for its superior potency against drug-resistant strains of cancer cells compared to standard treatments like PA-824 .

Q & A

Q. Key Data :

Reaction TypeCatalyst/ReagentsYield RangeReference
One-pot cyclizationpTsCl/DABCO80–96%
C-3 acylationAlCl₃46–89%

How is NMR spectroscopy utilized to confirm the structure of imidazo[1,2-a]pyridine derivatives?

Basic Research Question
¹H and ¹³C NMR are critical for structural validation:

  • ¹H NMR : Distinct signals for the chloromethyl group (δ ~4.5–5.0 ppm, singlet) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns. For example, in compound 1j , the chloromethyl proton resonates at δ 4.85 ppm .
  • ¹³C NMR : The chloromethyl carbon appears at δ ~40–45 ppm, while aromatic carbons span δ 110–150 ppm. In 5f , the imidazo[1,2-a]pyridine core carbons are observed at δ 112–148 ppm .

Q. Key Data :

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1j4.85 (s, 2H)44.2 (CH₂Cl)
5f7.2–8.1 (m, Ar-H)112–148 (Ar-C)

What are the typical functionalization strategies for the imidazo[1,2-a]pyridine scaffold?

Basic Research Question
Functionalization focuses on electrophilic substitution and cross-coupling:

  • Electrophilic acylation : AlCl₃-catalyzed Friedel-Crafts reactions at C-3 introduce acetyl or benzoyl groups .
  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the C-2 or C-6 positions (e.g., 7-(4-methoxyphenyl) derivatives) .
  • Radical reactions : Photocatalytic C–H functionalization adds diverse groups (e.g., trifluoromethyl) under metal-free conditions .

Q. Key Data :

FunctionalizationPositionYieldReference
Friedel-CraftsC-354–89%
Suzuki couplingC-646–52%

How can researchers optimize reaction conditions for selective C-3 acylation of imidazo[1,2-a]pyridines?

Advanced Research Question
Optimization involves catalyst screening and solvent selection:

  • Catalyst : AlCl₃ (10 mol%) in dichloroethane at 80°C maximizes C-3 selectivity over competing C-2 acylation .
  • Solvent polarity : Low-polarity solvents (e.g., DCE) favor electrophilic attack at C-3 due to reduced steric hindrance .
  • Substrate pre-activation : Pre-treatment with TfOH enhances reactivity of electron-deficient imidazo[1,2-a]pyridines .

Key Insight : Computational studies show AlCl₃ stabilizes the acylium ion, directing electrophiles to the C-3 position .

What methodologies address contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Contradictions arise from tautomerism or impurities. Resolution strategies include:

  • HRMS validation : Confirm molecular formulas (e.g., for 2d , HRMS matched [M+H]+ at 452.1234 vs. calc. 452.1230) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For 5h , HSQC correlated δ 7.8 ppm (¹H) with δ 128 ppm (¹³C), confirming aromaticity .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–H⋯π interactions in imidazo[1,2-a]pyridine derivatives) .

Case Study : Compound 1j initially showed conflicting ¹H NMR signals due to rotamers; variable-temperature NMR (VT-NMR) at −40°C resolved splitting .

How can computational models predict the biological activity of imidazo[1,2-a]pyridine derivatives?

Advanced Research Question

  • Docking studies : Molecular docking into target receptors (e.g., GABAₐ or FLT3 kinases) predicts binding affinities. For FLT3 inhibitors, a ΔG of −9.2 kcal/mol correlated with IC₅₀ = 12 nM .
  • QSAR models : Quantitative structure-activity relationships link substituent effects (e.g., electron-withdrawing groups at C-7 enhance antiviral activity) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .

Q. Key Data :

TargetComputational ToolOutcomeReference
FLT3 kinaseAutoDock VinaIC₅₀ = 12 nM (predicted)
GABAₐ receptorSchrödinger MaestroKi = 8 µM (experimental)

What strategies improve the solubility of imidazo[1,2-a]pyridine derivatives for in vivo studies?

Advanced Research Question

  • Prodrug design : Phosphorylation or PEGylation of hydroxyl groups enhances aqueous solubility (e.g., 5-fold increase for PEGylated analogs) .
  • Salt formation : Hydrochloride salts (e.g., 7-(Chloromethyl)imidazo[1,2-a]pyridine HCl) improve bioavailability by increasing polar surface area .
  • Co-crystallization : Co-formers like succinic acid disrupt crystal packing, improving dissolution rates .

Key Insight : LogP reduction from 3.5 to 1.8 via sulfonation increased solubility from 2 µM to 120 µM in PBS .

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